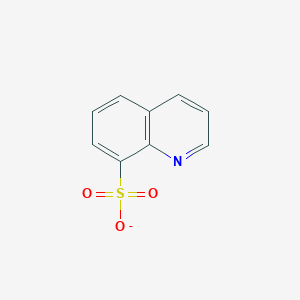![molecular formula C27H22N2O5S B280724 N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280724.png)
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a chemical compound that belongs to the class of sulfonamides. It has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes, such as carbonic anhydrase II and III. This inhibition can lead to a decrease in the production of certain metabolites, which can have therapeutic effects.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been reported to exhibit inhibitory effects on the activity of carbonic anhydrase II and III, which can have therapeutic effects on diseases such as glaucoma and cancer. Additionally, it has been shown to exhibit anti-inflammatory and antioxidant effects.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications, which can be investigated using various in vitro and in vivo models. However, its limited solubility in water can make it difficult to use in certain experiments, and its potential toxicity can make it challenging to use in animal studies.
Future Directions
There are several future directions for the study of N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide. One direction is to investigate its potential therapeutic applications in various diseases, such as glaucoma and cancer. Additionally, its mechanism of action and effects on various enzymes can be further elucidated. Furthermore, its potential toxicity and limitations for lab experiments can be addressed by developing new formulations or analogs with improved properties.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves the reaction between 1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride and N-(4-methoxyphenyl)phenylacetamide in the presence of a base. The reaction yields the desired compound, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
N-(4-methoxyphenyl)-1-methyl-2-oxo-N-(phenylacetyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide has been studied for its potential applications in scientific research. It has been shown to exhibit inhibitory effects on certain enzymes, such as carbonic anhydrase II and III, and has been investigated as a potential therapeutic agent for various diseases such as glaucoma and cancer.
Properties
Molecular Formula |
C27H22N2O5S |
|---|---|
Molecular Weight |
486.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonyl-2-phenylacetamide |
InChI |
InChI=1S/C27H22N2O5S/c1-28-23-15-16-24(21-9-6-10-22(26(21)23)27(28)31)35(32,33)29(19-11-13-20(34-2)14-12-19)25(30)17-18-7-4-3-5-8-18/h3-16H,17H2,1-2H3 |
InChI Key |
GBLIOAPFVWGAOP-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)CC5=CC=CC=C5)C=CC=C3C1=O |
Canonical SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)N(C4=CC=C(C=C4)OC)C(=O)CC5=CC=CC=C5)C=CC=C3C1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-2-oxo-N-[2-(2-pyridinyl)ethyl]-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280641.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}sulfonyl)benzo[cd]indol-2(1H)-one](/img/structure/B280647.png)
![6-[(4-phenyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280648.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280652.png)

![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}nicotinamide](/img/structure/B280655.png)

![N-[2-(4-chlorophenyl)ethyl]-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B280659.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B280660.png)
![(NZ)-N-[4-oxo-3-[(1-phenyl-2,3-dihydrotetrazol-5-yl)sulfanyl]naphthalen-1-ylidene]benzenesulfonamide](/img/structure/B280662.png)
